N-(5,5-dioxido-2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-methylbutanamide
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Overview
Description
N-(5,5-dioxido-2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-methylbutanamide is a complex organic compound belonging to the class of heterocyclic compounds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5,5-dioxido-2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-methylbutanamide typically involves the annulation of the pyrazole ring to the thiazole or thiazine ring. This can be achieved through various synthetic routes, including the reaction of sodium 3-(5-methyl-1-(p-toly)-1H-1,2,3-triazol-4-yl)-3-oxoprop-1-en-1-olate with appropriate heterocyclic amines and its diazonium salt . The reaction conditions often involve the use of hydrazonoyl chlorides and halo ketones .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-(5,5-dioxido-2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-methylbutanamide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thioethers.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or dimethyl sulfoxide (DMSO).
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thioethers, and various substituted derivatives of the original compound.
Scientific Research Applications
N-(5,5-dioxido-2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-methylbutanamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-(5,5-dioxido-2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-methylbutanamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit topoisomerase II alpha, an enzyme crucial for DNA replication and cell division . This inhibition leads to the disruption of DNA synthesis and induces apoptosis in cancer cells. Additionally, the compound may interact with other cellular pathways, contributing to its overall biological activity.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[1,5-a]pyrimidines: These compounds are purine analogs with valuable properties as antimetabolites in purine biochemical reactions.
Pyrazolo[5,1-c]triazines: Known for their antitrypanosomal activity and other pharmaceutical applications.
Thieno[2,3-b]pyridines: These compounds have shown potential as HMG-CoA reductase inhibitors and COX-2 selective inhibitors.
Uniqueness
N-(5,5-dioxido-2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-methylbutanamide stands out due to its unique thieno[3,4-c]pyrazole ring system, which imparts distinct biological activities and potential therapeutic applications. Its ability to inhibit topoisomerase II alpha and its diverse chemical reactivity make it a valuable compound for further research and development.
Properties
Molecular Formula |
C17H21N3O3S |
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Molecular Weight |
347.4 g/mol |
IUPAC Name |
3-methyl-N-[2-(2-methylphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]butanamide |
InChI |
InChI=1S/C17H21N3O3S/c1-11(2)8-16(21)18-17-13-9-24(22,23)10-14(13)19-20(17)15-7-5-4-6-12(15)3/h4-7,11H,8-10H2,1-3H3,(H,18,21) |
InChI Key |
KJGZOYWMNHDASX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1N2C(=C3CS(=O)(=O)CC3=N2)NC(=O)CC(C)C |
Origin of Product |
United States |
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